molecular formula C29H27F3N4O4S B5580913 N-{2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide

N-{2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B5580913
M. Wt: 584.6 g/mol
InChI Key: JCWHVUWJFGEGHX-DPNNOFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C29H27F3N4O4S and its molecular weight is 584.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 584.17051102 g/mol and the complexity rating of the compound is 991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Supramolecular Assembly

A series of nimesulidetriazole derivatives, closely related in structure to the compound , were synthesized, and their crystal structures determined. These studies revealed intricate details about the nature of intermolecular interactions, showcasing the impact of substitution on supramolecular assembly. The analysis of Hirshfeld surfaces and fingerprint plots compared these interactions with those found in nimesulide polymorphs, highlighting the role of N-H...O and C-H...π interactions in forming complex two- and three-dimensional frameworks (Dey et al., 2015).

Protonation and Molecular Dynamics

In another study, the addition of methane sulfonic acid to a derivative led to selective protonation, resulting in a significant deceleration of rotation rates around molecular bonds. This demonstrated a relayed brake mechanism, providing insights into molecular dynamics and potential applications in controlling molecular motion (Furukawa et al., 2020).

Applications in Metal Coordination

N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, which share a similar sulfonamide functional group with the compound , were explored for their potential as ligands in metal coordination. The structural analysis of these compounds offered insights into their ability to form hydrogen-bonded dimers and layers, underlining their suitability for complexation with metals (Jacobs et al., 2013).

Properties

IUPAC Name

N-[(E)-[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N4O4S/c1-20-17-22(21(2)36(20)27-12-8-7-11-26(27)29(30,31)32)18-33-34-28(37)19-35(41(3,38)39)23-13-15-25(16-14-23)40-24-9-5-4-6-10-24/h4-18H,19H2,1-3H3,(H,34,37)/b33-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWHVUWJFGEGHX-DPNNOFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)C=NNC(=O)CN(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)/C=N/NC(=O)CN(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.